molecular formula C18H25ClN2O5 B3949933 1-(4-chlorobenzyl)-N-isopropyl-4-piperidinecarboxamide oxalate

1-(4-chlorobenzyl)-N-isopropyl-4-piperidinecarboxamide oxalate

Cat. No. B3949933
M. Wt: 384.9 g/mol
InChI Key: LKRBMEHTWRGFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-N-isopropyl-4-piperidinecarboxamide oxalate, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a pain medication. It was first synthesized in the late 1990s by researchers at Abbott Laboratories, and has since been the subject of numerous scientific studies.

Mechanism of Action

1-(4-chlorobenzyl)-N-isopropyl-4-piperidinecarboxamide oxalate acts as an agonist of the alpha-4 beta-2 nicotinic acetylcholine receptor, which is found in both the central and peripheral nervous systems. Activation of this receptor leads to the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in pain perception and modulation. This compound has been shown to be highly selective for this receptor, and has minimal activity at other receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce both acute and chronic pain, and may also have anti-inflammatory effects. It has also been shown to have effects on the cardiovascular and respiratory systems, and may have potential as a treatment for certain cardiovascular and respiratory disorders.

Advantages and Limitations for Lab Experiments

1-(4-chlorobenzyl)-N-isopropyl-4-piperidinecarboxamide oxalate has several advantages for use in lab experiments. It is highly selective for the alpha-4 beta-2 nicotinic acetylcholine receptor, which makes it an ideal tool for studying the effects of this receptor on pain perception and modulation. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to its use. It is a potent compound that must be handled with care, and may have toxic effects at high doses. Additionally, its effects on other receptors and systems must be carefully evaluated to avoid potential confounding effects.

Future Directions

There are several future directions for research on 1-(4-chlorobenzyl)-N-isopropyl-4-piperidinecarboxamide oxalate. One area of interest is the development of new pain medications based on the structure of this compound. Researchers are also interested in studying the effects of this compound on other systems, such as the immune system and the gastrointestinal system. Additionally, there is interest in studying the potential use of this compound in the treatment of other disorders, such as depression and anxiety. Overall, this compound is a promising compound that has the potential to lead to new treatments for a variety of conditions.

Scientific Research Applications

1-(4-chlorobenzyl)-N-isopropyl-4-piperidinecarboxamide oxalate has been extensively studied for its potential use as a pain medication. It is a potent agonist of the alpha-4 beta-2 nicotinic acetylcholine receptor, which is involved in pain perception and modulation. Studies have shown that this compound is effective in relieving pain in animal models of acute and chronic pain, and may have advantages over currently available pain medications.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-propan-2-ylpiperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O.C2H2O4/c1-12(2)18-16(20)14-7-9-19(10-8-14)11-13-3-5-15(17)6-4-13;3-1(4)2(5)6/h3-6,12,14H,7-11H2,1-2H3,(H,18,20);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRBMEHTWRGFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCN(CC1)CC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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